molecular formula C23H24BrO2P B142228 (4-Carboxybutyl)triphenylphosphonium bromide CAS No. 17814-85-6

(4-Carboxybutyl)triphenylphosphonium bromide

Cat. No. B142228
CAS RN: 17814-85-6
M. Wt: 443.3 g/mol
InChI Key: MLOSJPZSZWUDSK-UHFFFAOYSA-N
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Patent
US06642250B2

Procedure details

A mixture of 5-bromopentanoic acid (6.9 g, 38 mmol) and triphenylphosphine (10 g, 38 mmol) in dry acetonitrile (30 ml) was heated under reflux overnight. Evaporation of solvent yielded crystals. The resultant crystals were washed with a small amount of acetonitrile and dried at room temperature under reduced pressure to afford a target product, (4-carboxybutyl)-triphenylphosphonium bromide (14.6 g, 87%), which was used in the next step without any further treatment.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[C:9]1([P:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(#N)C>[Br-:1].[C:6]([CH2:5][CH2:4][CH2:3][CH2:2][P+:15]([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)([OH:8])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
BrCCCCC(=O)O
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent
CUSTOM
Type
CUSTOM
Details
yielded crystals
WASH
Type
WASH
Details
The resultant crystals were washed with a small amount of acetonitrile
CUSTOM
Type
CUSTOM
Details
dried at room temperature under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(=O)(O)CCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.